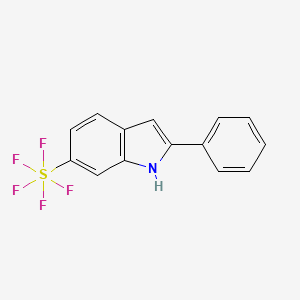

2-Phenyl-6-pentafluorosulfanyl-1H-indole

Descripción general

Descripción

2-Phenyl-6-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C14H10F5NS and its molecular weight is 319.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .

Mode of action

The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives have shown inhibitory activity against certain viruses .

Actividad Biológica

2-Phenyl-6-pentafluorosulfanyl-1H-indole is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The indole framework, combined with the highly electronegative pentafluorosulfanyl (SF5) group, suggests that this compound may exhibit significant interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Pentafluorosulfanyl Group : A highly electronegative substituent that enhances the compound's stability and lipophilicity.

This combination results in a compound with potentially enhanced metabolic stability and unique electronic properties compared to other indole derivatives.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

- Target Interaction : Indole derivatives typically bind to multiple receptors with high affinity, influencing various cellular processes.

- Biochemical Pathways : They can modulate pathways involved in cell proliferation, apoptosis, and immune responses.

Structure-Activity Relationship (SAR)

Research on related compounds indicates that modifications to the indole structure can significantly affect biological activity. For instance, changing substituents on the phenyl or indole rings can lead to variations in potency against specific targets such as ATPases or cancer cells .

Comparative Analysis Table

Case Studies

- Inhibition of p97 ATPase : A study optimized phenyl indole inhibitors targeting p97 ATPase, demonstrating that structural modifications could lead to significant increases in inhibitory potency. This highlights the importance of SAR in developing effective indole-based therapeutics .

- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting growth in various cancer cell lines, including renal and prostate cancers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibition of p97 ATPase

Recent studies have focused on optimizing phenyl indole derivatives as inhibitors of the AAA+ ATPase p97, which plays a crucial role in protein homeostasis. The compound 2-Phenyl-6-pentafluorosulfanyl-1H-indole has been explored for its potential as an allosteric inhibitor of p97. Research indicates that modifications to the side-chain of this indole scaffold can lead to compounds with high potency in biochemical assays, demonstrating significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer .

2. Indole Derivatives in Cancer Treatment

Indoles, including derivatives like this compound, are prevalent in the development of anticancer agents. The indole moiety is known for its ability to interact with multiple biological targets, which is critical for developing drugs aimed at treating various malignancies. The structural modifications that enhance the bioactivity of these compounds are pivotal for their effectiveness as therapeutic agents .

Physicochemical Properties

The physicochemical properties of this compound, such as solubility, lipophilicity, and stability, are essential for its application in drug development. The presence of the pentafluorosulfanyl group significantly alters these properties, potentially improving the compound's bioavailability and metabolic stability compared to its non-fluorinated counterparts .

Synthesis and Structural Studies

The synthesis of this compound involves several methodologies that allow for the introduction of the pentafluorosulfanyl group while maintaining the integrity of the indole structure. Techniques such as radical addition reactions have been employed to facilitate this process, enabling researchers to explore a variety of derivatives with enhanced biological activity .

Case Studies

Case Study 1: Antiproliferative Activity

A study investigating various phenyl indole derivatives demonstrated that compounds with a pentafluorosulfanyl substitution exhibited enhanced antiproliferative activity against cancer cell lines compared to their non-fluorinated analogs. The most potent compounds showed low nanomolar inhibition in biochemical assays targeting p97 ATPase, suggesting their potential utility in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis revealed that specific modifications to the 2-position of the indole ring significantly influenced the binding affinity and selectivity for p97. Compounds derived from this compound were particularly noted for their ability to inhibit cell proliferation effectively while maintaining favorable pharmacokinetic profiles .

Propiedades

IUPAC Name |

pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKSUYJFEZCRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.